1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

Lipophilicity SAR Agrochemical intermediate design

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one (CAS 1157364-17-4) is a substituted acetophenone derivative featuring a 2,4-dichlorophenyl moiety linked to a propylthio-functionalized ethanone core. This thioether ketone serves as a critical synthetic intermediate in agrochemical research, particularly as a precursor to triazole fungicides such as difenoconazole.

Molecular Formula C11H12Cl2OS
Molecular Weight 263.2 g/mol
Cat. No. B13639424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one
Molecular FormulaC11H12Cl2OS
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESCCCSCC(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)9-4-3-8(12)6-10(9)13/h3-4,6H,2,5,7H2,1H3
InChIKeyPXUVBIIDMWTAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one: Technical Specifications and Sourcing Parameters


1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one (CAS 1157364-17-4) is a substituted acetophenone derivative featuring a 2,4-dichlorophenyl moiety linked to a propylthio-functionalized ethanone core . This thioether ketone serves as a critical synthetic intermediate in agrochemical research, particularly as a precursor to triazole fungicides such as difenoconazole . The compound is commercially available from multiple specialty chemical suppliers with specified purity grades (typically 97–98%) and is intended exclusively for research and development applications .

Synthetic intermediate for triazole fungicide preparation
2,4-Dichloro substitution required for downstream pharmacophore fidelity
Specified purity grade supports reproducible synthetic outcomes

Why Generic Substitution of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one Fails: Positional Isomer and Chain-Length Specificity


Generic substitution among 1-(dichlorophenyl)-2-(alkylthio)ethan-1-one analogs is scientifically invalid due to quantifiable differences in physicochemical properties that directly impact synthetic utility and product specification. Positional isomerism on the phenyl ring (2,4- vs. 2,5- vs. 3,4-dichloro substitution) alters electronic distribution and subsequent reactivity in downstream transformations . Additionally, alkyl chain length variation (propyl vs. ethyl vs. methyl) modulates lipophilicity, with LogP increasing systematically with chain extension . The target compound occupies a specific region of this property space that cannot be replicated by close analogs without altering reaction kinetics, solubility profiles, or intermediate stability in multistep synthetic sequences.

Positional Isomer Substitution
Changing the chlorine substitution from 2,4- to 2,5- or 3,4- alters electronic distribution on the aromatic ring, potentially shifting reactivity in triazole-forming reactions.
Alkyl Chain Length Variation
Replacing propylthio with ethylthio or methylthio significantly lowers lipophilicity (LogP), which can change phase partitioning during workup and affect intermediate solubility in multistep sequences.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one Versus Closest Analogs


Lipophilicity Differentiation: Propyl Chain Provides Measurable LogP Advantage Over Ethyl Analog

The target compound exhibits a measured LogP of 4.128, representing a substantial increase in lipophilicity compared to the ethyl analog 1-(2,4-dichlorophenyl)-2-(ethylthio)ethan-1-one . This quantitative difference arises directly from the additional methylene unit in the propylthio side chain, which influences membrane permeability and partitioning behavior in biphasic reaction systems .

Lipophilicity (LogP)
Class-level
4.128
Higher partitioning into nonpolar phases vs. ethyl analog
Difference approx. +0.6 LogP units; comparator LogP estimated
Lipophilicity SAR Agrochemical intermediate design

Purity Specification and GHS Hazard Classification: Defined Quality and Safety Parameters for Procurement

The target compound is supplied at 98% purity with comprehensive GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined specification and hazard profile contrasts with positional isomer analogs that may lack standardized purity documentation or comprehensive safety data sheets .

Purity & Safety
Reported
98%; GHS H302-H319
Supports reproducible protocols and institutional safety compliance
Vendor specifications; verify with COA
Quality control Safety assessment Procurement specification

Positional Isomer Differentiation: 2,4-Dichloro Substitution Pattern Dictates Reactivity in Triazole Fungicide Synthesis

The 2,4-dichlorophenyl substitution pattern in the target compound is specifically required for the synthesis of triazole fungicides such as difenoconazole, where this motif enables target binding to fungal CYP51 . Alternative positional isomers (2,5-dichloro or 3,4-dichloro) would yield different electronic environments on the aromatic ring, potentially altering the geometry of the final fungicide's heme-binding pocket interaction .

Synthetic Utility
Class-level
2,4-Dichloro pattern required
Essential for triazole fungicide synthetic routes
Based on CYP51 pharmacophore precedent; isomer variation may disrupt binding
Agrochemical intermediate Triazole fungicide Regioselectivity

Validated Application Scenarios for 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one Based on Quantitative Evidence


Agrochemical Intermediate: Precursor to Triazole Fungicides

The compound is established as an intermediate in the synthesis of triazole fungicides such as difenoconazole, where the 2,4-dichlorophenyl motif is essential for target binding to fungal CYP51 enzymes . Researchers developing novel triazole-based antifungal agents should select this specific positional isomer to ensure compatibility with established structure-activity relationships in this chemical series .

SAR Studies Requiring Controlled Lipophilicity

With a documented LogP of 4.128, the propylthio derivative provides a defined lipophilicity benchmark for structure-activity relationship (SAR) studies . This measured value enables researchers to quantify the contribution of the propylthio moiety to overall molecular hydrophobicity, a critical parameter in agrochemical lead optimization programs where membrane penetration and systemic mobility in plants are key design criteria .

Quality-Controlled Research and Development

Multiple vendors supply this compound with defined purity specifications (97–98%) and comprehensive safety documentation including full GHS hazard statements (H302, H315, H319, H335) and precautionary measures . This level of quality control and documentation supports reproducible experimental outcomes and facilitates compliance with institutional environmental health and safety requirements .

Application
Selection Property
Validation Focus
Triazole fungicide intermediate
2,4-Dichlorophenyl substitution pattern
Synthetic route compatibility with triazole pharmacophore
SAR lipophilicity studies
Controlled LogP benchmark
Partitioning and membrane permeability assessment
Quality-controlled R&D
Specified purity and hazard documentation
Reproducibility and institutional safety compliance
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